molecular formula C12H11N3O B8682863 [1-(4-Methoxyanilino)ethylidene]propanedinitrile CAS No. 61097-02-7

[1-(4-Methoxyanilino)ethylidene]propanedinitrile

Cat. No. B8682863
CAS RN: 61097-02-7
M. Wt: 213.23 g/mol
InChI Key: ZRBMOHLDUCGZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methoxyanilino)ethylidene]propanedinitrile is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-Methoxyanilino)ethylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Methoxyanilino)ethylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61097-02-7

Product Name

[1-(4-Methoxyanilino)ethylidene]propanedinitrile

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[1-(4-methoxyanilino)ethylidene]propanedinitrile

InChI

InChI=1S/C12H11N3O/c1-9(10(7-13)8-14)15-11-3-5-12(16-2)6-4-11/h3-6,15H,1-2H3

InChI Key

ZRBMOHLDUCGZMF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)NC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of triethyl orthoformate (29.6 g., 0.20 mole), 4-methoxyaniline (24.6 g., 0.20 mole) and malononitrile (13.2 g., 0.20 mole) in 250 ml. of ethanol are heated under reflux for 3 hours. The desired crystalline product separates on cooling. It is isolated by filtration and washed with ethanol. Recrystallization from equal parts of ethanol and acetone gives 28.5 g. of product having a melting point of 254°-255°C.
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.